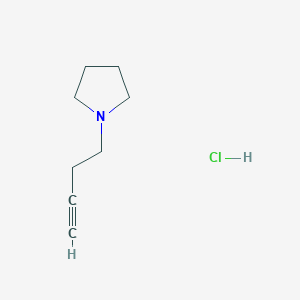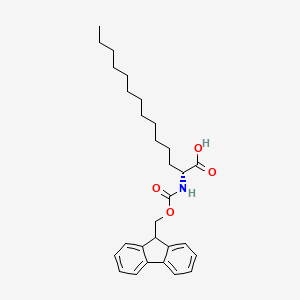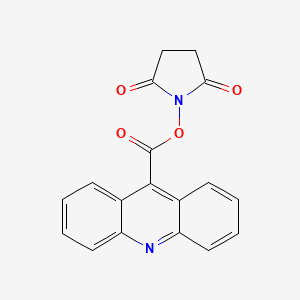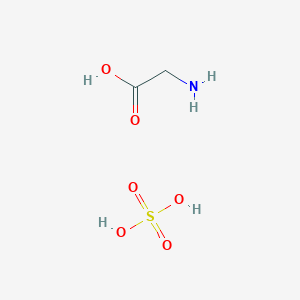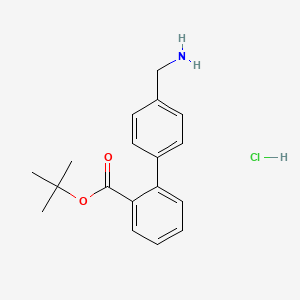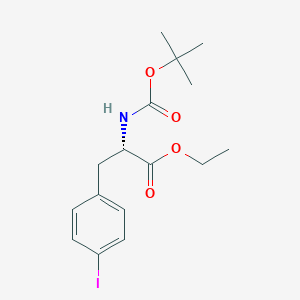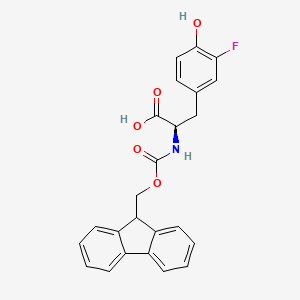
N-Fmoc-3-fluoro-D-tyrosine
説明
N-Fmoc-3-fluoro-D-tyrosine is a useful research compound. Its molecular formula is C24H20FNO5 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Probing Presynaptic Dopaminergic Function : The compound 4‐[18F]Fluoro‐L‐m‐tyrosine (FMT), a derivative of tyrosine, has been used for probing striatal dopaminergic function. It is synthesized as an analog for positron emission tomography and is specifically decarboxylated in the brain, particularly in the striatum. This compound is helpful for noninvasive evaluation of central dopaminergic mechanisms (Melega et al., 1989).
Peptide Synthesis with Sulfotyrosine : Research has shown that Fmoc-fluorosulfated tyrosine can be synthesized in one step and efficiently incorporated into peptides. This method is significant for producing peptides containing sulfotyrosine, a modification that influences many biological processes (Chen et al., 2016).
Structural and Supramolecular Studies : A study focused on the synthesis and structural analysis of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine. This research provides insights into the structural and supramolecular features of Fmoc-amino acids, which are important in the design of hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).
Enzymatic Dephosphorylation and Hydrogel Control : Fmoc-tyrosine hydrogels have been synthesized via enzymatic dephosphorylation. This process allows for control over the mechanical properties of the hydrogels, which could have applications in cell culture (Thornton et al., 2009).
NMR Spectroscopy Applications : Fmoc-perfluoro-tert-butyl tyrosine has been synthesized for use in NMR spectroscopy. This highly fluorinated amino acid enhances detection sensitivity in peptides due to its fluorine atoms (Tressler & Zondlo, 2016).
Dopaminergic Probes in Neuroscience : Radiofluorinated L-m-tyrosines, which include derivatives of tyrosine, have been used as probes for central dopaminergic mechanisms. Their accumulation in certain brain structures aids in the study of dopaminergic neurons (Barrio et al., 1996).
Incorporation in Peptides for Enzymatic Studies : Efforts have been made to develop methods for incorporating fluorotyrosines in peptides, aiming to study enzyme structures and functions. This is significant in understanding enzymatic mechanisms (Chau et al., 2018).
Two-Component Hydrogels : Fmoc-Tyr and Fmoc-3,4-dihydroxyphenylalanine have been combined to form two-component hydrogels. These hydrogels exhibit synergetic properties, combining rigidity and functionality, and are significant for technological applications (Fichman et al., 2015).
Amino Acid Analysis in Chromatography : The use of 9-fluorenylmethyloxycarbonyl (FMOC) derivatives, including FMOC-tyrosine, has been explored for amino acid analysis in high-performance liquid chromatography. This method is important for the quantitation and characterization of various amino acids (Jámbor & Molnár-Perl, 2009).
Study of Dopamine Release and Metabolism : Research using 6-[(18)F]Fluoro-m-tyrosine (FMT) investigated its role in dopamine release and metabolism in the rat striatum, providing insights into its pharmacologic effects (Stein & DeJesus, 2000).
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQUEERXNCSBHF-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B8097044.png)

![Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8097054.png)
